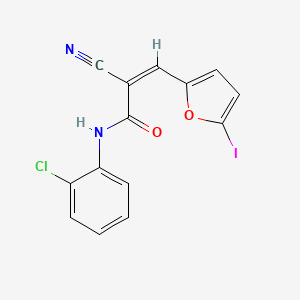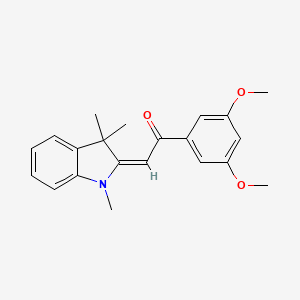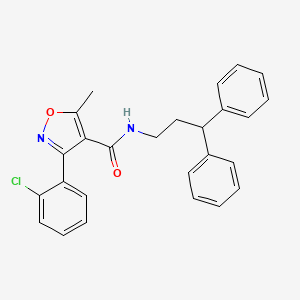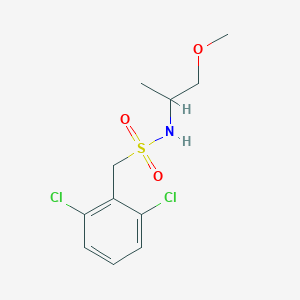
N-(2-chlorophenyl)-2-cyano-3-(5-iodo-2-furyl)acrylamide
Descripción general
Descripción
N-(2-chlorophenyl)-2-cyano-3-(5-iodo-2-furyl)acrylamide, also known as CF3, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of several enzymes, including protein kinases, which makes it an important tool for studying cellular signaling pathways.
Mecanismo De Acción
The mechanism of action of N-(2-chlorophenyl)-2-cyano-3-(5-iodo-2-furyl)acrylamide involves the inhibition of protein kinases. Specifically, N-(2-chlorophenyl)-2-cyano-3-(5-iodo-2-furyl)acrylamide binds to the ATP-binding site of protein kinases, preventing them from phosphorylating their substrates. This leads to the disruption of cellular signaling pathways, which can have a variety of downstream effects.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-2-cyano-3-(5-iodo-2-furyl)acrylamide has been shown to have a variety of biochemical and physiological effects. In addition to its role as a protein kinase inhibitor, N-(2-chlorophenyl)-2-cyano-3-(5-iodo-2-furyl)acrylamide has also been shown to inhibit other enzymes, including phosphodiesterases and phosphatases. This can lead to changes in cellular signaling and metabolism. N-(2-chlorophenyl)-2-cyano-3-(5-iodo-2-furyl)acrylamide has also been shown to have anti-inflammatory effects, which may be related to its inhibition of protein kinases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2-chlorophenyl)-2-cyano-3-(5-iodo-2-furyl)acrylamide in lab experiments is its potency as a protein kinase inhibitor. This allows researchers to study cellular signaling pathways in a more precise and controlled manner. However, one limitation of using N-(2-chlorophenyl)-2-cyano-3-(5-iodo-2-furyl)acrylamide is its potential toxicity. N-(2-chlorophenyl)-2-cyano-3-(5-iodo-2-furyl)acrylamide has been shown to have cytotoxic effects in some cell lines, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(2-chlorophenyl)-2-cyano-3-(5-iodo-2-furyl)acrylamide. One area of interest is the development of new cancer treatments based on N-(2-chlorophenyl)-2-cyano-3-(5-iodo-2-furyl)acrylamide's protein kinase inhibition activity. Another area of interest is the study of N-(2-chlorophenyl)-2-cyano-3-(5-iodo-2-furyl)acrylamide's anti-inflammatory effects, which may have implications for treating autoimmune diseases. Additionally, further research is needed to fully understand N-(2-chlorophenyl)-2-cyano-3-(5-iodo-2-furyl)acrylamide's mechanism of action and its potential toxicity.
Aplicaciones Científicas De Investigación
N-(2-chlorophenyl)-2-cyano-3-(5-iodo-2-furyl)acrylamide has been used in a variety of scientific research applications. One of its most important uses is as a protein kinase inhibitor. Protein kinases are enzymes that play a crucial role in cellular signaling pathways, and their dysregulation has been linked to many diseases, including cancer. N-(2-chlorophenyl)-2-cyano-3-(5-iodo-2-furyl)acrylamide has been shown to inhibit several protein kinases, including JAK2, a key signaling molecule in cancer cells. This makes N-(2-chlorophenyl)-2-cyano-3-(5-iodo-2-furyl)acrylamide a promising candidate for developing new cancer treatments.
Propiedades
IUPAC Name |
(Z)-N-(2-chlorophenyl)-2-cyano-3-(5-iodofuran-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClIN2O2/c15-11-3-1-2-4-12(11)18-14(19)9(8-17)7-10-5-6-13(16)20-10/h1-7H,(H,18,19)/b9-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCIFSYDOCSJKLU-CLFYSBASSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=CC2=CC=C(O2)I)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)/C(=C\C2=CC=C(O2)I)/C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClIN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(4-fluorophenyl)-N-[2-(4-methyl-1-piperazinyl)ethyl]methanesulfonamide](/img/structure/B4721901.png)
![5-phenyl-1-(tetrahydro-2-furanylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4721906.png)
![3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-4-ethyl-5-(4-ethyl-5-methyl-3-thienyl)-4H-1,2,4-triazole](/img/structure/B4721913.png)
![N-{3-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4721931.png)

![1-(3-methylphenyl)-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4721950.png)
![4-(2-phenoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4721956.png)
![N-(3-methyl-2-pyridinyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4721970.png)
![{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}[2-(trifluoromethyl)benzyl]amine hydrochloride](/img/structure/B4721972.png)

![4-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)butanamide](/img/structure/B4721979.png)
![2-chloro-4-fluoro-N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B4721984.png)
